1-Chloro-2,6-naphthyridine
Overview
Description
1-Chloro-2,6-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ligand Synthesis and Complex Formation
- 1,5-Naphthyridine, a molecule related to 1-chloro-2,6-naphthyridine, has been used to develop bidentate and tridentate ligands. These ligands have been applied to create heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating the molecule's potential in complex formation and ligand synthesis (Singh & Thummel, 2009).
Chemical Reactions and Synthesis
- Studies have shown the reactivity of benzo[c][1,8] naphthyridines, including 3-chloro-1-methyl-6-(p-methylphenoxy) derivatives. These compounds demonstrate the molecule's importance in understanding nucleophilic substitution reactions (Deady & Werden, 1986).
- Research on halo-containing 1,8-naphthyridines highlights their significance in drug discovery and pharmacological activities. The incorporation of a trifluoromethyl group into heterocycles like this compound modulates their properties (Andrighetto et al., 2013).
Antibacterial and Antimicrobial Activities
- The synthesis of novel heterocyclic compounds derived from 2-chloro-3-formyl-1,8-naphthyridine, a close analog, has shown antibacterial activities. This suggests potential applications of this compound in developing antimicrobial agents (Ayoub & Saleh, 2016).
- Another study synthesized 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, which exhibited considerable antibacterial and antifungal activity, underscoring the molecule's relevance in antimicrobial research (Adem et al., 2022).
Electronic and Optical Properties
- Poly(1,5-naphthyridine-2,6-diyl), derived from this compound, has been studied for its optical properties and electrochemical redox reaction. This demonstrates its potential in materials science, particularly in the development of conducting polymers (Saito & Yamamoto, 1995).
Synthesis of Functionalized Compounds
- The molecule has been involved in the synthesis of functionalized compounds, such as the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones. These functionalized compounds have shown potential in biological applications (Adem et al., 2022).
Biological Evaluation
- A study focusing on the synthesis and biological evaluation of N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines, derived from this compound, indicates the molecule's importance in the development of compounds with potential biomedical applications (Ravi et al., 2018).
Mechanism of Action
Target of Action
1-Chloro-2,6-naphthyridine, like other naphthyridines, is a nitrogen-containing heterocyclic compound . The primary targets of naphthyridines are often enzymes or receptors involved in critical cellular processes.
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Naphthyridines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . They have applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Result of Action
Naphthyridines are known to have a wide range of biological applications, including anticancer activity . The specific effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
1-Chloro-2,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation . The interaction between this compound and c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth . Additionally, this compound has shown interactions with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This compound influences cell signaling pathways, such as the c-Met signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of specific enzymes, such as c-Met kinase, leading to their inhibition . The binding interaction is facilitated by the structural features of this compound, which allow it to fit into the enzyme’s active site and block its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions result in changes in the expression levels of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic reactions result in the formation of active metabolites that contribute to the compound’s pharmacological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cells, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported to the nucleus, where it affects gene expression by interacting with nuclear proteins and DNA . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
1-chloro-2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512280 | |
Record name | 1-Chloro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-78-0 | |
Record name | 1-Chloro-2,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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